molecular formula C10H9NO4 B098694 trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid CAS No. 16633-46-8

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No.: B098694
CAS No.: 16633-46-8
M. Wt: 207.18 g/mol
InChI Key: BIHOAKPNPOGWEV-DTWKUNHWSA-N
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Description

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid: is a chemical compound characterized by a three-membered cyclopropane ring attached to a carboxylic acid group and a 4-nitrophenyl group. It has the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.183 g/mol . This compound is known for its complex structure, which includes multiple bonds, such as double and aromatic bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-phenylcyclopropane . The reaction conditions often include the use of reagents like diazo compounds and catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules .

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine:

  • Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals .

Industry:

  • Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid exerts its effects is primarily through its interactions with biological molecules. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and receptor interactions. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Phenylcyclopropanecarboxylic acid
  • trans-2-(p-Nitrophenyl)cyclopropanecarboxylic acid
  • Ethyl 2-phenylcyclopropanecarboxylate

Comparison:

  • trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties .
  • Compared to 2-Phenylcyclopropanecarboxylic acid, the nitro group in this compound enhances its reactivity and potential biological activities .
  • The ethyl ester derivative, Ethyl 2-phenylcyclopropanecarboxylate, differs in its ester functionality, which can influence its solubility and reactivity .

Properties

IUPAC Name

(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHOAKPNPOGWEV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511534
Record name (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16633-46-8
Record name (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
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